4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Description
4-Ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1H-indol-2-one core substituted with ethyl groups at the 1- and 4-positions of the indole and benzene sulfonamide rings, respectively. Sulfonamides are well-documented for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities . The 2-oxo-2,3-dihydroindole moiety is structurally analogous to bioactive compounds targeting enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
Properties
IUPAC Name |
4-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-5-8-16(9-6-13)24(22,23)19-15-7-10-17-14(11-15)12-18(21)20(17)4-2/h5-11,19H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMEEQIAQICLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related sulfonamides, emphasizing substituent effects, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations and Activity: Substituent Effects: The target compound’s ethyl groups may confer greater metabolic stability compared to smaller alkyl groups (e.g., methyl in F743-0096) or polar substituents (e.g., methoxy in 1c). Core Heterocycles: The 2-oxo-dihydroindole core distinguishes the target compound from quinazolinone-based COX-2 inhibitors (e.g., 1c). Indole derivatives, such as imofinostat, are associated with epigenetic modulation (HDAC inhibition), suggesting a possible dual mechanism of action for the target compound .
Pharmacological Performance: COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) demonstrates that electron-donating groups (e.g., methoxy) on the phenyl ring enhance COX-2 affinity. However, the target compound’s ethyl groups may shift selectivity toward other isoforms or targets . Anticancer Potential: Sulfonamides with indole/indazole cores (e.g., N-(1-allylindazol-5-yl)-4-methylbenzenesulfonamide) show broad anticancer activity, implying that the target compound’s dihydroindole core could be similarly effective .
Physicochemical Properties: Solubility: Ethyl substituents may reduce aqueous solubility compared to methoxy or amino groups (e.g., sulfamerazine in ). However, this trade-off could improve bioavailability in lipid-rich environments . Synthetic Accessibility: The target compound’s synthesis likely parallels routes for analogous sulfonamides, such as hydrazide cyclization () or Pd-catalyzed coupling () .
Research Findings and Implications
- Optimization strategies could include introducing polar groups (e.g., sulfonamide or carboxylic acid) to improve solubility without compromising activity .
- Synthetic Routes : and outline methods for indole and sulfonamide functionalization, providing a roadmap for scalable synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
